[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate
Description
[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate is a synthetic organic compound featuring a pyrazole core substituted with a 4-methylphenyl group and linked via a carbonyl group to a phenyl ring. This phenyl ring is esterified with 3-bromobenzoic acid, introducing a bromine atom at the meta position.
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O3/c1-16-9-11-20(12-10-16)27-15-18(14-26-27)23(28)21-7-2-3-8-22(21)30-24(29)17-5-4-6-19(25)13-17/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUPVWOFQGOTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate typically involves multiple steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 4-methylacetophenone can react with hydrazine hydrate under reflux conditions to form 1-(4-methylphenyl)pyrazole.
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Introduction of the Carbonyl Group: : The carbonyl group can be introduced by acylation of the pyrazole ring. This can be achieved using an acid chloride, such as benzoyl chloride, in the presence of a base like pyridine.
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Esterification: : The final step involves the esterification of the carbonylated pyrazole with 3-bromobenzoic acid. This can be done using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, showing promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | 0.30 |
These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Properties
The anti-inflammatory potential of [2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate has been evaluated using various in vivo models. The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 40% | 75% |
These results indicate that the compound may serve as a lead for developing new anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
The anticancer effects of this pyrazole derivative have been explored against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 3.5 |
The cytotoxic effects observed suggest that the compound may inhibit cancer cell proliferation, making it a potential candidate for cancer treatment .
Case Study 1: Antimicrobial Efficacy
A study published in ACS Omega evaluated multiple pyrazole derivatives, including this compound, highlighting its significant antimicrobial activity linked to structural modifications similar to those in our compound. This reinforces the potential for developing new antibiotics based on this scaffold .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without causing severe side effects. The study indicated that compounds with similar structures to this compound exhibited enhanced efficacy in reducing edema compared to standard treatments .
Case Study 3: Cytotoxicity Profiles
A comparative analysis of several imidazo[1,2-b]pyrazole compounds indicated that those with bromine substitutions exhibited enhanced anticancer activity. This finding supports the notion that halogenated pyrazoles can be optimized for improved therapeutic outcomes in cancer treatment .
Mechanism of Action
The mechanism by which [2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could engage in hydrogen bonding or π-π interactions with biological targets, influencing cellular pathways.
Comparison with Similar Compounds
Key Differences :
- Heterocyclic Core: The target compound uses a pyrazole ring, while analogs like I-6230 (pyridazine) and I-6473 (isoxazole) employ other heterocycles. Pyrazoles are known for metabolic stability, whereas pyridazines may enhance hydrogen bonding .
- Substituents : The 3-bromobenzoate group introduces electronegativity and steric bulk compared to thiophene in or ethoxy groups in I-6473. Bromine’s lipophilicity could improve membrane permeability relative to sulfur in thiophene .
- Linker Groups: The target compound uses a rigid carbonyl-phenyl linker, whereas I-6230 and I-6473 feature flexible amino or ethoxy linkers, which may influence conformational dynamics .
Biological Activity
The compound [2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate is a derivative of pyrazole, a class of compounds known for their diverse biological activities. Pyrazoles have gained attention in medicinal chemistry due to their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The structure of this compound can be broken down into its components:
- Pyrazole moiety : This five-membered ring is known for its pharmacological significance.
- Benzoate group : This contributes to the lipophilicity and stability of the compound.
The synthesis typically involves multi-step organic reactions, including acylation and bromination processes. Specific synthetic routes may vary, but they generally focus on maintaining the integrity of the pyrazole structure while introducing functional groups that enhance biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been tested against inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In one study, related pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is well-documented. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains, including resistant strains. For example, certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL against multidrug-resistant bacteria . This suggests that this compound may possess similar antimicrobial efficacy.
Antitumor Activity
Pyrazole compounds have also been investigated for their anticancer properties. Some derivatives have shown promising results in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may contribute to these effects through its structural features that facilitate interaction with cellular targets involved in cancer progression .
Case Studies
Several case studies provide insights into the biological activity of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit inflammatory cytokines in vitro. The most potent derivative exhibited an IC50 value significantly lower than that of conventional NSAIDs .
- Antimicrobial Efficacy : In a comparative study, several pyrazole compounds were screened against both gram-positive and gram-negative bacteria. The results indicated that certain derivatives had comparable or superior activity to established antibiotics, highlighting their potential as new therapeutic agents .
- Anticancer Potential : A recent investigation into the anticancer effects of pyrazole derivatives revealed that some compounds triggered apoptosis in cancer cell lines through mitochondrial pathways. This suggests a potential mechanism by which this compound could exert its effects .
Q & A
Q. How can the synthesis of [2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate be optimized for improved yield and purity?
Methodological Answer:
- Reagent Selection : Use phosphorous oxychloride (POCl₃) for cyclization of intermediates, as demonstrated in pyrazole-carboxylate synthesis . For oxidation steps, consider pyridinium chlorochromate (PCC) in DMF to convert alcohols to aldehydes efficiently .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate pure products, as validated in similar pyrazole derivatives .
- Reaction Monitoring : Track progress via TLC and optimize reaction times (e.g., 3–6 hours for PCC-mediated oxidations) to minimize side products .
Q. What analytical techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolve crystal structures to confirm dihedral angles between aromatic rings and pyrazole cores, as done for analogous bromophenyl-pyrazole derivatives .
- Spectroscopy :
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, and what assays are suitable?
Methodological Answer:
- Antimicrobial Testing : Perform broth microdilution assays (e.g., MIC determination) against Gram-positive/negative bacteria, following protocols for diarylpyrazole derivatives .
- Anticancer Screening : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) and compare results with structurally related pyrazoles, noting discrepancies in activity due to substituent effects .
- Mechanistic Studies : Conduct tubulin polymerization assays if structural analogs (e.g., combretastatin-like diarylpyrazoles) show antimitotic activity .
Q. How do solvent polarity and spectroscopic properties correlate for this compound?
Methodological Answer:
- Solvent Effects : Record UV-vis and fluorescence spectra in solvents of varying polarity (e.g., DMSO, hexane). Polar solvents like DMSO may redshift emission maxima (e.g., 356 nm) due to stabilization of excited states .
- Quantum Yield Calculations : Compare fluorescence quantum yields in different solvents to assess intramolecular charge transfer (ICT) behavior, as seen in pyrazole-carbaldehyde derivatives .
Q. How should contradictory bioactivity data between similar compounds be analyzed?
Methodological Answer:
- Structural Comparison : Examine dihedral angles (via XRD) between the pyrazole and substituent rings; deviations >10° can reduce receptor binding, as observed in inactive derivatives .
- Assay Conditions : Control variables like cell line specificity (e.g., inactive in one cancer type but active in another) and compound stability (e.g., degradation during prolonged assays) .
Q. What computational methods can predict the compound’s physicochemical and pharmacological properties?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and electronic transitions, aligning with experimental UV-vis data .
- Molecular Docking : Simulate binding to target proteins (e.g., σ₁ receptors) using AutoDock Vina, focusing on halogen (Br) interactions with hydrophobic pockets .
Q. How do substituent position and isomerism influence biological activity?
Methodological Answer:
Q. What experimental designs mitigate compound degradation during bioactivity assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
